molecular formula C10H13N5OS B12809735 L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- CAS No. 142952-69-0

L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio-

Cat. No.: B12809735
CAS No.: 142952-69-0
M. Wt: 251.31 g/mol
InChI Key: JMKUQWUCPRVDDR-RNFRBKRXSA-N
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Description

L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a purine base attached to a modified pentitol backbone, which includes an epithio group, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pentitol Backbone: This step involves the selective reduction of a suitable sugar derivative to form the pentitol structure.

    Introduction of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction, where the amino group of the purine attacks a suitable leaving group on the pentitol backbone.

    Formation of the Epithio Group: The epithio group is introduced via a thiol-epoxide reaction, where a thiol group reacts with an epoxide to form the epithio linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- involves its interaction with specific molecular targets. The purine base allows it to mimic nucleotides, potentially interfering with nucleic acid synthesis. The epithio group may form covalent bonds with thiol groups in proteins, altering their function and activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,4-anhydro-2,3-dideoxy-: This compound lacks the epithio group, which may result in different biological activities and chemical reactivity.

    2-(6-amino-9H-purin-9-yl)-1,4-anhydro-2,3-dideoxy-3-methylene-:

Uniqueness

L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- is unique due to the presence of the epithio group, which provides additional reactivity and potential for covalent interactions with biological molecules. This makes it a valuable compound for research in medicinal chemistry and biochemistry.

Properties

CAS No.

142952-69-0

Molecular Formula

C10H13N5OS

Molecular Weight

251.31 g/mol

IUPAC Name

[(2R,4R)-4-(6-aminopurin-9-yl)thiolan-2-yl]methanol

InChI

InChI=1S/C10H13N5OS/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-7(2-16)17-3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

JMKUQWUCPRVDDR-RNFRBKRXSA-N

Isomeric SMILES

C1[C@H](CS[C@H]1CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(CSC1CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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